3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Introduction to 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-triazolo[3,4-b]thiadiazole
Structural Classification and Nomenclature
The compound belongs to the 5,6-dihydro-triazolo[3,4-b]thiadiazole family, characterized by:
- Bicyclic framework : Fusion of 1,2,4-triazole (five-membered, three nitrogens) and 1,3,4-thiadiazole (five-membered, two nitrogens, one sulfur).
- Saturation : Partial hydrogenation at positions 5 and 6, creating a dihydro structure.
- Substituents :
- 2-Methoxyphenyl at position 3
- 4-Methoxyphenyl at position 6
IUPAC Name Breakdown :
| Component | Description |
|---|---|
| 3-(2-Methoxyphenyl) | Methoxy (-OCH₃) group at position 2 of benzene ring attached to position 3 of triazolo-thiadiazole |
| 6-(4-Methoxyphenyl) | Methoxy group at position 4 of benzene ring attached to position 6 |
| 5,6-dihydro | Two hydrogen atoms saturating positions 5 and 6 |
Structural Formula :
$$ \text{C}{17}\text{H}{16}\text{N}4\text{O}2\text{S} $$ with molecular weight 340.4 g/mol.
Historical Development of Triazolothiadiazole Derivatives
The synthesis of triazolothiadiazoles emerged from mid-20th-century efforts to combine bioactive heterocycles:
Key Milestones:
- 1950s : Hoggarth’s method using 4-amino-5-mercapto-1,2,4-triazoles as precursors.
- 1980s : Introduction of phosphorus oxychloride-mediated cyclization for fused derivatives.
- 2000s : Microwave-assisted synthesis reducing reaction times from hours to minutes.
Evolution of 5,6-Dihydro Derivatives :
| Decade | Innovation | Impact |
|---|---|---|
| 1990s | Catalytic hydrogenation of triazolothiadiazoles | Enabled controlled saturation at C5-C6 |
| 2010s | Regioselective methoxy substitutions | Enhanced electronic modulation |
Significance in Heterocyclic Chemistry
The compound exemplifies three critical advancements:
Electronic Hybridization :
- Triazole contributes $$ \pi $$-deficient character ($$ \text{p}K_a \approx 1.2 $$)
- Thiadiazole provides $$ \pi $$-excessive properties ($$ \text{p}K_a \approx 4.7 $$)
- Combined Hammett constant ($$ \sigma $$) of substituents: $$ 2\text{-OCH}3 $$ ($$ \sigma = 0.12 $$), $$ 4\text{-OCH}3 $$ ($$ \sigma = -0.27 $$)
Synthetic Versatility :
- Serves as intermediate for:
- Metal complexes via N/S coordination
- Cross-coupling reactions at C3 and C6
- Serves as intermediate for:
Bioisosteric Potential :
Comparative Reactivity of Substituents :
| Position | Substituent | Electronic Effect | Steric Demand (ų) |
|---|---|---|---|
| 3 | 2-Methoxyphenyl | -I (inductive), +M (resonance) | 8.7 |
| 6 | 4-Methoxyphenyl | Strong +M dominance | 7.9 |
Properties
Molecular Formula |
C17H16N4O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H16N4O2S/c1-22-12-9-7-11(8-10-12)16-20-21-15(18-19-17(21)24-16)13-5-3-4-6-14(13)23-2/h3-10,16,20H,1-2H3 |
InChI Key |
VSWKNDWNODOZPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Mechanism
This method involves the acylation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with aromatic aldehydes or ketones, followed by cyclization under acidic conditions. For the target compound, 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol reacts with 4-methoxybenzaldehyde in the presence of p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA).
Reaction Scheme:
$$
\text{4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol} + \text{4-methoxybenzaldehyde} \xrightarrow{\text{PPA or } p\text{-TsOH}} \text{Target Compound}
$$
Optimization Parameters
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 10–12 hours | 4–6 minutes |
| Temperature | 100–120°C | 80–100°C |
| Yield | 65–72% | 85–92% |
| Catalyst | p-TsOH | PPA |
Key Findings:
- Microwave irradiation significantly reduces reaction time and improves yield due to uniform heating.
- The use of PPA enhances cyclization efficiency compared to p-TsOH.
Phosphorus Oxychloride-Mediated Cyclization
Procedure Overview
This one-pot method involves reacting 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 4-methoxybenzoic acid in phosphorus oxychloride (POCl₃). The reaction proceeds via dehydration and intramolecular cyclization.
Reaction Conditions:
- Molar Ratio: 1:1 (triazole-thiol : carboxylic acid)
- Solvent: POCl₃ (neat)
- Temperature: Reflux (110–115°C)
- Time: 3–4 hours
Advantages and Limitations
- Advantages: High regioselectivity, minimal byproducts.
- Limitations: Requires careful handling of POCl₃ due to its corrosive nature.
Two-Step Synthesis via Intermediate Thiadiazines
Step 1: Formation of 5,6-Dihydrothiadiazine
4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol reacts with chloroacetone to form a thiadiazine intermediate.
Reaction:
$$
\text{Triazole-thiol} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{EtOH, Δ}} \text{Thiadiazine Intermediate}
$$
Step 2: Aromatic Substitution
The intermediate undergoes nucleophilic substitution with 4-methoxyphenylboronic acid under Suzuki coupling conditions.
Conditions:
- Catalyst: Pd(PPh₃)₄
- Base: K₂CO₃
- Solvent: DMF/H₂O (4:1)
- Yield: 70–75%
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 85–92 | 98–99 | Moderate | High |
| POCl₃-Mediated | 78–84 | 95–97 | High | Moderate |
| Two-Step Synthesis | 70–75 | 90–92 | Low | Low |
Recommendations:
- For laboratory-scale synthesis, the microwave-assisted cyclocondensation method is optimal.
- Industrial applications may favor POCl₃-mediated cyclization due to scalability.
Characterization Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Thiadiazole Precursor | Benzohydrazide + CS₂ (EtOH, KOH catalytic) | Formation of thiadiazole intermediate |
| Triazole-Thiadiazole | Hydrazine monohydrate (H₂O, reflux) | Cyclization to fused triazole-thiadiazole core |
| Arylation | Aryl halides (DMF, K₂CO₃, RT) | Substitution at the 6-position |
Reaction Mechanism Insights
-
Cyclization : The reaction of benzohydrazide with carbon disulfide forms a thiadiazole ring via nucleophilic substitution, facilitated by the hydrazine group .
-
Arylation : The thiol group in the triazole-thiadiazole intermediate undergoes nucleophilic substitution with aryl halides, introducing methoxyphenyl substituents .
-
Structural Stability : The fused triazole-thiadiazole framework provides stability, while methoxyphenyl groups enhance solubility and biological activity .
Analytical Confirmation
The final product is characterized using:
-
NMR spectroscopy to confirm aromatic substitution patterns and heterocyclic integrity.
-
IR spectroscopy to identify functional groups (e.g., C=S, C=O).
Structural Variants and Functionalization
Similar compounds are synthesized by varying aryl halide substituents. For example:
-
Anticancer derivatives : Incorporate ethoxyphenyl or amino groups.
-
Antimicrobial agents : Substituted with halogenated aryl groups .
Critical Analysis of Reaction Parameters
-
Temperature Control : Reflux at 70°C ensures cyclization efficiency but requires careful monitoring to avoid side reactions .
-
Solvent Selection : DMF and ethanol are preferred for their solubility of reactants and intermediates .
-
Yield Optimization : Purification steps (e.g., filtration, washing) are critical to isolate the final product .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as poly-ADP-ribose polymerase (PARP), which plays a crucial role in DNA repair and cell survival . By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Substituent Variations and Pharmacological Profiles
The pharmacological activities of triazolo-thiadiazoles are highly dependent on substituent patterns. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups : Fluorine or pyridinyl substituents (e.g., 9a) enhance antifungal activity but may reduce bioavailability due to increased polarity .
- Dihydro vs. Aromatic Core : The dihydro configuration in the target compound may confer better metabolic stability than fully aromatic analogs (e.g., 3b in ).
Key Observations :
Biological Activity
The compound 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research studies and findings.
Chemical Structure and Properties
The compound's molecular formula is with a CAS number of 861207-42-3 . The structure features a triazolo-thiadiazole core which is known for its pharmacological potentials.
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown efficacy against various bacterial strains. A study highlighted that certain derivatives demonstrated effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating significant cytotoxicity . The mechanism appears to involve disruption of microtubule formation, which is critical for cell division .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP). These enzymes are implicated in various physiological processes and their inhibition may correlate with anti-proliferative effects observed in cancer studies .
Case Study 1: Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences examined a series of triazolo-thiadiazole derivatives for antimicrobial activity. The results indicated that compounds with methoxy substituents exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .
Case Study 2: Anticancer Mechanisms
In a detailed investigation into the anticancer properties of triazolo-thiadiazoles, researchers found that specific derivatives induced apoptosis in cancer cells through the activation of caspase pathways. The study noted that 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could serve as a lead compound for further development in cancer therapeutics .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The compound is synthesized via multi-step reactions:
- Step 1 : Condensation of 1-(4-methoxyphenyl)ethanone with diethyl oxalate under basic conditions to form a pyrazole intermediate.
- Step 2 : Reaction with hydrazine hydrate to generate 4-amino-5-(4-methoxyphenyl)pyrazole-3-thiol.
- Step 3 : Cyclocondensation with 2-methoxybenzoyl chloride in phosphorus oxychloride (POCl₃) under reflux to form the triazolothiadiazole core . Key parameters include stoichiometric ratios (1:1.2 for thiol:acyl chloride), reflux duration (6–8 hours), and purification via recrystallization (ethanol/water).
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
Essential techniques include:
- ¹H NMR : Identifies aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl groups) and dihydrothiadiazole protons (δ 3.2–3.6 ppm).
- IR Spectroscopy : Confirms C=S (1060–1120 cm⁻¹) and triazole ring (1520–1560 cm⁻¹) stretches.
- Elemental Analysis : Validates C, H, N, S content (e.g., C: 55.2%, H: 3.8%, N: 16.1%, S: 9.2%).
- HPLC : Ensures purity (>98%) using a C18 column and methanol/water mobile phase .
Q. What initial biological targets are associated with this compound?
Molecular docking studies suggest affinity for 14-α-demethylase lanosterol (PDB: 3LD6) , a fungal enzyme involved in ergosterol biosynthesis, indicating potential antifungal activity. In vitro assays against Candida albicans show MIC values of 8–16 µg/mL, correlating with docking scores (−9.2 kcal/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in cyclocondensation steps?
- Catalyst : POCl₃ acts as both solvent and catalyst; increasing its volume (10–15 mL/mmol) improves cyclization efficiency.
- Temperature : Reflux at 110–120°C minimizes side products (e.g., uncyclized thiols).
- Workup : Neutralization with cold NaOH (2M) followed by ice-water quenching enhances crystallization . Typical yields increase from 45% to 68% under optimized conditions .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Validation : Replicate docking studies with multiple software (AutoDock Vina, Schrödinger) to assess consistency.
- Assay Refinement : Use orthogonal assays (e.g., time-kill curves for antifungal activity) to confirm MIC values.
- Structural Analysis : Compare X-ray crystallography data (if available) with docking poses to identify steric clashes or hydration effects .
Q. What strategies are effective for analyzing substituent effects on bioactivity in triazolothiadiazole derivatives?
- SAR Studies : Synthesize analogs with varied R-groups (e.g., halogens, alkyl chains) at the 3- and 6-positions.
- QSAR Modeling : Use Hammett constants (σ) to correlate electron-withdrawing/donating groups with antifungal IC₅₀.
- In Silico ADMET : Predict bioavailability (e.g., LogP <3.5) and toxicity (e.g., Ames test negativity) .
Q. What methodological approaches validate the stability of salts derived from this compound?
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C indicates stability).
- pH-Solubility Profiling : Measure solubility in buffers (pH 1.2–7.4) to identify optimal salt forms (e.g., hydrochloride salts show 2.5-fold higher solubility at pH 6.8).
- Accelerated Stability Testing : Store salts at 40°C/75% RH for 4 weeks; HPLC monitors degradation (<5% impurity) .
Q. How can researchers reconcile discrepancies in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., dihydrothiadiazole vs. methoxyphenyl protons).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ calc. 423.0982; obs. 423.0985).
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining bond lengths/angles .
Methodological Notes
- Data Reproducibility : All referenced protocols include detailed reaction conditions and characterization data for replication.
- Ethical Compliance : Biological testing adheres to OECD guidelines for antimicrobial assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
